

Tandospirone-d8: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Tandospirone-d8	
Cat. No.:	B15614946	Get Quote

An In-depth Guide to Supplier Sourcing and Quality Specifications

Introduction

Tandospirone, a selective partial agonist of the serotonin 5-HT1A receptor, is an anxiolytic and antidepressant drug. Its deuterated analog, **Tandospirone-d8**, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Tandospirone-d8**, including supplier information, detailed quality specifications, and analytical methodologies for its characterization.

Tandospirone-d8 Suppliers

A variety of chemical suppliers offer **Tandospirone-d8**, primarily for research and development purposes. When selecting a supplier, it is crucial to consider the provided documentation, such as a Certificate of Analysis (CoA), and their adherence to quality manufacturing standards.

Table 1: Prominent Suppliers of **Tandospirone-d8**



Supplier	Product Name(s)	Available Forms	Notes
Veeprho	Tandospirone-D8	Free Base	Provides impurity reference standards.
BOC Sciences	Tandospirone-d8 Citrate	Citrate Salt	Offers a range of stable isotope-labeled compounds.
Simson Pharma Limited	Tandospirone-d8, Tandospirone-d8 Citrate	Free Base, Citrate Salt	States that every compound is accompanied by a Certificate of Analysis.
Cerilliant (a brand of MilliporeSigma)	Tandospirone-d8 Citrate	Citrate Salt	Provides certified reference materials.[2]
Axios Research	Tandospirone-d8	Free Base	States that the standard is compliant with regulatory guidelines and can be used for AMV and QC applications.[3]
MedChemExpress	Tandospirone-d8 (SM-3997-d8)	Free Base	Provides products for research use.[4]
Artis Standards	Tandospirone D8	Not specified	Specializes in pharmaceutical standards.[5]

Quality Specifications for Tandospirone-d8

As a reference standard, the quality of **Tandospirone-d8** is paramount for the accuracy and reliability of analytical data. While specific values may vary slightly between suppliers and batches, the following tables outline the essential quality specifications.

Table 2: General Quality Specifications for Tandospirone-d8



Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in Methanol, DMSO	As per supplier's data sheet
Storage Condition	-20°C or as recommended	As per supplier's data sheet

Table 3: Physicochemical and Purity Specifications for **Tandospirone-d8**

Parameter	Specification	Method(s)
Chemical Identity	Conforms to the structure of Tandospirone-d8	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Chemical Purity (HPLC)	≥98%	HPLC-UV
Isotopic Purity (Isotopic Enrichment)	≥99 atom % D	Mass Spectrometry
Residual Solvents	To be reported (e.g., meets USP <467> limits)	GC-HS
Water Content	To be reported	Karl Fischer Titration

Experimental Protocols

Accurate characterization of **Tandospirone-d8** requires robust analytical methods. The following sections detail the methodologies for key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of tandospirone.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 150 mm, 5 μm).[6]



- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 235 nm.
- Sample Preparation: Accurately weigh and dissolve **Tandospirone-d8** in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Procedure: Inject a defined volume of the sample solution into the HPLC system. The purity
 is determined by calculating the percentage of the main peak area relative to the total peak
 area of all observed peaks.

Isotopic Purity Assessment by Mass Spectrometry (MS)

This method determines the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Sample Infusion: The sample solution can be directly infused or injected via the LC system.
- Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to observe the molecular ion cluster of Tandospirone-d8.
- Data Analysis: Determine the relative intensities of the ion corresponding to Tandospironed8 and the ions corresponding to lower deuteration levels (d0 to d7). The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve an appropriate amount of **Tandospirone-d8** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Experiments:
 - ¹H-NMR: The proton NMR spectrum will confirm the absence or significant reduction of signals at the positions where deuterium has been incorporated.
 - ¹³C-NMR: The carbon NMR spectrum will show the characteristic signals for the carbon skeleton of the molecule.
- Data Analysis: Compare the obtained spectra with the known spectra of non-deuterated
 Tandospirone to confirm the structure and the sites of deuteration.

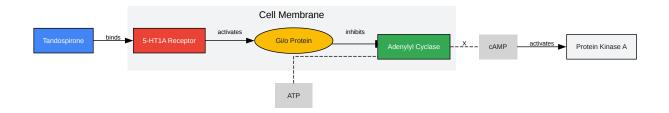
Signaling Pathways of Tandospirone

Tandospirone exerts its therapeutic effects primarily through its action on the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

Primary Signaling Cascade

Tandospirone is a partial agonist at the 5-HT1A receptor.[7] Its binding to the receptor, which is coupled to inhibitory G-proteins (Gi/o), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[7][8] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[7][9]





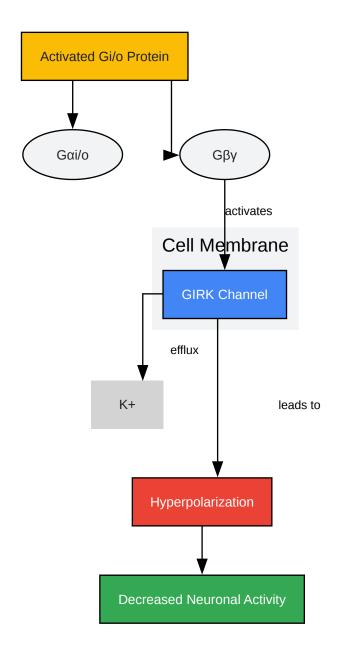
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Tandospirone's primary signaling pathway via G-protein coupling.

Ion Channel Modulation

In addition to inhibiting adenylyl cyclase, the activated Gi/o protein releases its $\beta\gamma$ subunits, which can directly modulate ion channels. Specifically, the G $\beta\gamma$ subunits activate G-proteingated inwardly rectifying potassium (GIRK) channels.[7] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability.[7]





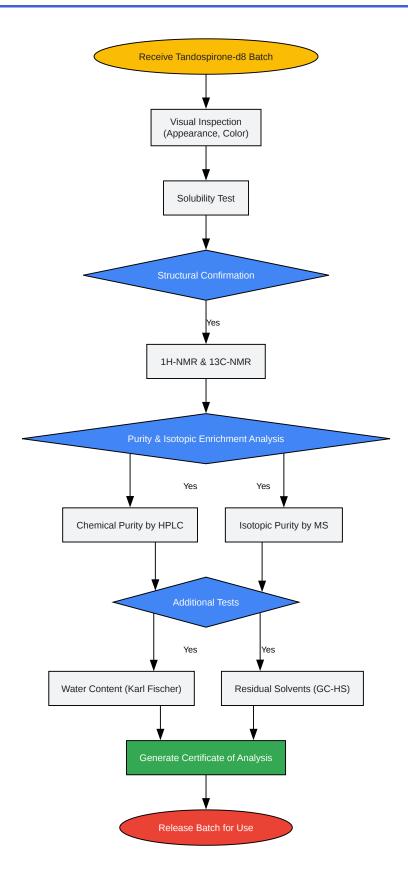
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Modulation of GIRK channels by Tandospirone-activated G-proteins.

Experimental Workflow for Quality Control

A logical workflow is crucial for the comprehensive quality control of **Tandospirone-d8** reference standards.





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A typical workflow for the quality control of **Tandospirone-d8**.



Conclusion

Tandospirone-d8 is an indispensable tool for the accurate bioanalysis of its non-deuterated counterpart. For researchers and drug development professionals, ensuring the quality and purity of this internal standard is of utmost importance. This guide has provided a comprehensive overview of available suppliers, critical quality specifications, and detailed analytical methodologies for the characterization of **Tandospirone-d8**. By adhering to these guidelines, laboratories can ensure the integrity and reliability of their research and development data.

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